molecular formula C14H17N5O2S B2778230 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034438-97-4

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2778230
CAS RN: 2034438-97-4
M. Wt: 319.38
InChI Key: HXJJOJQTPGSJCL-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Methanol Poisoning Treatment

Methanol poisoning is a critical condition that can lead to severe metabolic acidosis, visual disturbances, and potentially fatal outcomes. Fomepizole, a methylpyrazole derivative, has been increasingly used as an antidote for methanol toxicity. It functions by inhibiting alcohol dehydrogenase, preventing the metabolism of methanol to its toxic metabolites, formaldehyde, and formic acid. This therapeutic approach has been documented to avert the need for ethanol infusion and its associated side effects in methanol poisoning cases, including in pediatric populations (Brown et al., 2001), (Hovda et al., 2005).

Novel Receptor Antagonists

Research into novel receptor antagonists, such as those targeting orexin receptors for insomnia treatment, involves complex chemical entities that may share structural motifs with the compound . Studies on compounds like SB-649868 demonstrate the process of evaluating novel therapeutic agents, including their metabolism, excretion, and the identification of metabolites, providing a framework for understanding the pharmacokinetic properties of complex organic molecules (Renzulli et al., 2011).

Psychoactive Substance Analysis

The detection and analysis of psychoactive substances in forensic contexts can involve compounds with structural similarities to the query compound. Techniques employed in the analysis of substances like MAM-2201, a synthetic cannabinoid, could be applicable for studying the pharmacokinetics and toxicology of similarly complex molecules. Such studies highlight the methodologies for quantifying and understanding the effects of novel psychoactive compounds (Saito et al., 2013).

Pharmacokinetic Studies

Pharmacokinetic studies of compounds like 4-methylpyrazole in the context of antidotal therapy for toxic alcohol ingestion demonstrate the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic application. These studies provide insights into the dosing, efficacy, and safety of using specific antagonists or inhibitors in clinical settings (Jacobsen et al., 1988).

properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9-5-6-12(17-15-9)21-11-4-3-7-19(8-11)14(20)13-10(2)16-18-22-13/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJJOJQTPGSJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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